N-[1-(ethanesulfonyl)-1,2,3,4-tetrahydroquinolin-6-yl]-2,4,5-trimethylbenzene-1-sulfonamide N-[1-(ethanesulfonyl)-1,2,3,4-tetrahydroquinolin-6-yl]-2,4,5-trimethylbenzene-1-sulfonamide
Brand Name: Vulcanchem
CAS No.: 946241-94-7
VCID: VC11974373
InChI: InChI=1S/C20H26N2O4S2/c1-5-27(23,24)22-10-6-7-17-13-18(8-9-19(17)22)21-28(25,26)20-12-15(3)14(2)11-16(20)4/h8-9,11-13,21H,5-7,10H2,1-4H3
SMILES: CCS(=O)(=O)N1CCCC2=C1C=CC(=C2)NS(=O)(=O)C3=C(C=C(C(=C3)C)C)C
Molecular Formula: C20H26N2O4S2
Molecular Weight: 422.6 g/mol

N-[1-(ethanesulfonyl)-1,2,3,4-tetrahydroquinolin-6-yl]-2,4,5-trimethylbenzene-1-sulfonamide

CAS No.: 946241-94-7

Cat. No.: VC11974373

Molecular Formula: C20H26N2O4S2

Molecular Weight: 422.6 g/mol

* For research use only. Not for human or veterinary use.

N-[1-(ethanesulfonyl)-1,2,3,4-tetrahydroquinolin-6-yl]-2,4,5-trimethylbenzene-1-sulfonamide - 946241-94-7

Specification

CAS No. 946241-94-7
Molecular Formula C20H26N2O4S2
Molecular Weight 422.6 g/mol
IUPAC Name N-(1-ethylsulfonyl-3,4-dihydro-2H-quinolin-6-yl)-2,4,5-trimethylbenzenesulfonamide
Standard InChI InChI=1S/C20H26N2O4S2/c1-5-27(23,24)22-10-6-7-17-13-18(8-9-19(17)22)21-28(25,26)20-12-15(3)14(2)11-16(20)4/h8-9,11-13,21H,5-7,10H2,1-4H3
Standard InChI Key OMVUDYVSJBHRFC-UHFFFAOYSA-N
SMILES CCS(=O)(=O)N1CCCC2=C1C=CC(=C2)NS(=O)(=O)C3=C(C=C(C(=C3)C)C)C
Canonical SMILES CCS(=O)(=O)N1CCCC2=C1C=CC(=C2)NS(=O)(=O)C3=C(C=C(C(=C3)C)C)C

Introduction

N-[1-(ethanesulfonyl)-1,2,3,4-tetrahydroquinolin-6-yl]-2,4,5-trimethylbenzene-1-sulfonamide is a complex organic compound featuring a tetrahydroquinoline core substituted with an ethanesulfonyl group and a 2,4,5-trimethylbenzene-1-sulfonamide moiety. This compound belongs to the class of sulfonamides, which are known for their diverse biological activities, including antibacterial and anticancer properties.

Synthesis Methods

The synthesis of N-[1-(ethanesulfonyl)-1,2,3,4-tetrahydroquinolin-6-yl]-2,4,5-trimethylbenzene-1-sulfonamide typically involves multi-step organic reactions. A general synthetic route may include:

  • Formation of Tetrahydroquinoline Core: This step often involves reduction processes using lithium aluminum hydride (LiAlH4).

  • Introduction of Ethanesulfonyl Group: Achieved through nucleophilic substitution reactions.

  • Coupling with 2,4,5-Trimethylbenzene-1-sulfonamide Moiety: This step may utilize coupling agents to facilitate the formation of the final product.

Biological Activities

While specific data on N-[1-(ethanesulfonyl)-1,2,3,4-tetrahydroquinolin-6-yl]-2,4,5-trimethylbenzene-1-sulfonamide is limited, compounds with similar structures have shown:

  • Antimicrobial Properties: Sulfonamides are known for their antibacterial activity, which is attributed to the sulfonamide group interfering with bacterial enzymes crucial for survival.

  • Anticancer Activity: Tetrahydroquinoline derivatives have demonstrated cytotoxic effects against various cancer cell lines, suggesting potential anticancer properties.

Potential Therapeutic Applications

ApplicationMechanism of ActionPotential Benefits
AntibacterialInhibition of bacterial enzymesTreatment of bacterial infections
AnticancerInduction of apoptosis or cell cycle disruptionTreatment of cancer

Research Findings and Future Directions

Given the limited specific research on N-[1-(ethanesulfonyl)-1,2,3,4-tetrahydroquinolin-6-yl]-2,4,5-trimethylbenzene-1-sulfonamide, future studies should focus on:

  • In Vitro and In Vivo Evaluations: Assessing the compound's efficacy and safety in both cell-based and animal models.

  • Structure-Activity Relationship (SAR) Studies: Investigating how modifications to the compound's structure affect its biological activity.

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